
3-Amino-4-bromo-6-chloropyridazine
Vue d'ensemble
Description
3-Amino-4-bromo-6-chloropyridazine is a heterocyclic compound with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol It is characterized by the presence of amino, bromo, and chloro substituents on a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-6-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-amino-6-chloropyridazine . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-bromo-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
One of the most notable applications of 3-amino-4-bromo-6-chloropyridazine is its use as an inhibitor of specific bromodomain proteins, particularly SMARCA2 and SMARCA4. These proteins are implicated in various cancers, including lung, pancreatic, and breast cancers. Inhibition of their activity may provide therapeutic benefits for treating solid tumors . This compound has been shown to effectively bind to these proteins, which could lead to the development of new cancer therapies targeting these pathways.
1.2 FLT3 Kinase Inhibition
Recent studies have identified this compound as a potential inhibitor of FLT3 (Fms-like tyrosine kinase 3), a crucial target in acute myeloid leukemia (AML). The compound demonstrated nanomolar inhibitory activity against FLT3 mutations, which are associated with poor patient outcomes in AML . This suggests that it could be developed into a therapeutic agent for patients with FLT3 mutations.
Organic Synthesis
2.1 Intermediate for Pharmaceutical Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in diverse organic reactions, making it a valuable building block in drug development . The compound's synthesis involves straightforward methodologies that can be scaled for industrial applications, enhancing its utility in pharmaceutical manufacturing.
Chemical Research
3.1 Development of PROTACs
The compound has also been explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. By utilizing this compound as part of the PROTAC design, researchers aim to modulate immune cell functions and develop anti-inflammatory therapies . This innovative application underscores the versatility of the compound in advancing therapeutic strategies.
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 3-Amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro groups on the pyridazine ring can form hydrogen bonds, halogen bonds, and other interactions with target molecules, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-bromo-6-fluoropyridazine
- 3-Amino-4-chloro-6-bromopyridazine
- 3-Amino-4-iodo-6-chloropyridazine
Comparison: 3-Amino-4-bromo-6-chloropyridazine is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of bromine and chlorine atoms can influence the compound’s electronic properties and its ability to participate in halogen bonding, making it a valuable scaffold for designing new molecules with desired properties .
Activité Biologique
3-Amino-4-bromo-6-chloropyridazine (ABCP) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : CHBrClN
Molecular Weight : 208.44 g/mol
CAS Number : 446273-59-2
The compound features an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridazine ring. These structural characteristics are crucial for its biological interactions and reactivity.
Enzyme Inhibition
ABCP has been studied for its potential as an enzyme inhibitor , particularly in the context of phosphodiesterase (PDE) inhibition. Research indicates that compounds with similar structures can act as selective inhibitors for various PDE isoforms, which are critical in regulating intracellular signaling pathways. For instance, ABCP has been linked to the development of inhibitors targeting phosphodiesterase 10A, with implications for treating neurological disorders such as schizophrenia and depression.
Anticancer Properties
Recent studies have highlighted ABCP's role in cancer therapy. It has been identified as a promising candidate for inhibiting SMARCA2/4 , which are proteins implicated in several cancers. Inhibition of these proteins may enhance therapeutic efficacy against solid tumors, including lung and breast cancers .
A notable case study involved the synthesis of imidazo[1,2-b]pyridazine derivatives from ABCP, which demonstrated significant anticancer activity against FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). One derivative showed nanomolar inhibitory activity against FLT3-ITD and effectively suppressed tumor growth in xenograft models .
The mechanism of action for ABCP primarily involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the amino group allows for multiple types of bonding interactions (e.g., hydrogen bonds, halogen bonds) with target enzymes or receptors. This versatility enhances its ability to modulate biological pathways effectively .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of ABCP derivatives has revealed insights into how modifications can enhance biological activity. For example, variations in substituents on the pyridazine ring significantly affect enzyme inhibition potency and selectivity against different cancer cell lines .
Table: Summary of Biological Activities
Case Studies
- FLT3 Kinase Inhibition in AML : A study demonstrated that derivatives synthesized from ABCP exhibited high potency against FLT3 mutations, which are critical in AML treatment. Compounds showed significant inhibition of downstream signaling pathways associated with tumor growth .
- Development of Novel mTOR Inhibitors : ABCP served as a scaffold for synthesizing imidazo[1,2-b]pyridazine derivatives that were evaluated for mTOR inhibitory activity, showcasing its utility in drug design.
Propriétés
IUPAC Name |
4-bromo-6-chloropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWNGCSUSKHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621663 | |
Record name | 4-Bromo-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446273-59-2 | |
Record name | 4-Bromo-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-bromo-6-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-amino-4-bromo-6-chloropyridazine in the development of novel mTOR inhibitors?
A: this compound serves as a crucial starting material in the synthesis of imidazo[1,2-b]pyridazine derivatives. Researchers utilized this compound along with bromo-1-(N-Boc-piperidin-4-yl) acetaldehyde to create the imidazo[1,2-b]pyridazine core structure. [] This core was then further modified via Suzuki coupling reactions to introduce structural diversity and explore structure-activity relationships. The study successfully synthesized 16 novel compounds, highlighting the versatility of this compound as a building block for generating diverse chemical entities with potential anticancer activity. []
Q2: Can you elaborate on the structure-activity relationship (SAR) findings related to the imidazo[1,2-b]pyridazine derivatives and their mTOR inhibitory activity?
A: The study revealed valuable insights into the SAR of imidazo[1,2-b]pyridazines as mTOR inhibitors. The presence of a pyridyl group on the urea moiety was identified as a key structural feature for potent inhibitory activity. [] Furthermore, replacing a morpholino group with an (S)-3-methylmorpholino group led to enhanced inhibitory activity, suggesting that subtle stereochemical modifications can significantly impact potency. [] These findings provide a framework for further optimization and design of more potent and selective mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.